Prolintane Hydrochloride

Monoamine transporters Reuptake inhibition Structure-activity relationship

Prolintane hydrochloride (CAS 1211-28-5) is a synthetic central nervous system (CNS) stimulant belonging to the phenylalkylpyrrolidine class, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI). Originally developed in the 1950s and formerly marketed under trade names including Catovit, Katovit, Promotil, and Villescon, its clinical use was discontinued due to abuse liability concerns.

Molecular Formula C15H24ClN
Molecular Weight 253.81 g/mol
CAS No. 1211-28-5
Cat. No. B127742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlintane Hydrochloride
CAS1211-28-5
Synonyms1-(alpha-propylphenethyl)pyrrolidine
Katovit
phenylpyrrolidinylpentan
prolintane
prolintane hydrochloride
Promotil
Molecular FormulaC15H24ClN
Molecular Weight253.81 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1)N2CCCC2.Cl
InChIInChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H
InChIKeyFKOFBBOQSMUYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolintane Hydrochloride CAS 1211-28-5: CNS Stimulant Research Compound for Monoamine Transporter Studies


Prolintane hydrochloride (CAS 1211-28-5) is a synthetic central nervous system (CNS) stimulant belonging to the phenylalkylpyrrolidine class, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. Originally developed in the 1950s and formerly marketed under trade names including Catovit, Katovit, Promotil, and Villescon, its clinical use was discontinued due to abuse liability concerns [2]. The compound inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) with substantially higher potency than its activity at serotonin transporter (SERT), distinguishing it pharmacologically from broader-spectrum monoamine reuptake inhibitors [3]. Prolintane hydrochloride serves as a reference standard for analytical method development, forensic toxicology, and research into stimulant pharmacology, monoamine transporter structure-activity relationships, and substance abuse mechanisms .

Why Prolintane Hydrochloride Cannot Be Substituted with Generic NDRI Analogs in Research Applications


Procurement decisions involving prolintane hydrochloride require compound-specific selection because structurally similar stimulants—including α-PVP (β-keto-prolintane), pyrovalerone, MDPV, and methylphenidate—exhibit meaningfully divergent monoamine transporter inhibition profiles and abuse liability profiles [1]. Prolintane demonstrates hybrid pharmacology at human monoamine transporters, acting as both an uptake inhibitor at DAT/NET and a substrate capable of evoking serotonin release at human SERT, a property not uniformly shared across structurally related analogs [2]. Additionally, substituent modifications to the prolintane scaffold produce systematic alterations in DAT/SERT selectivity ratios, with methyl-substituted analogs exhibiting reduced DAT/SERT ratios that correlate with attenuated abuse potential [3]. Direct substitution with an alternate NDRI in research protocols would therefore introduce uncontrolled variance in transporter pharmacology, confounding experimental interpretation and compromising reproducibility. The quantitative evidence below delineates the specific parameters that differentiate prolintane from its closest structural and functional comparators.

Quantitative Differentiation Evidence for Prolintane Hydrochloride versus Structural and Functional Analogs


Monoamine Transporter Selectivity: DAT/NET vs. SERT Inhibition Potency

Prolintane displays at least 10-fold higher inhibitory potency at dopamine transporter (DAT) and norepinephrine transporter (NET) compared to serotonin transporter (SERT) across all tested compounds in the series [1]. This DAT/SERT selectivity ratio serves as a key differentiator from methyl-substituted prolintane analogs (2-, 3-, or 4-methyl), which exhibit enhanced SERT inhibition potency relative to DAT, thereby lowering the DAT/SERT ratio and suggesting reduced abuse liability [2].

Monoamine transporters Reuptake inhibition Structure-activity relationship

Species-Dependent SERT Substrate Activity: Human vs. Rat Transporter Divergence

Prolintane and its analogs induce hSERT-mediated ionic currents and [3H]serotonin efflux in cells expressing human SERT—a substrate-like activity not observed in rat brain synaptosomes [1]. This classifies prolintane as a hybrid compound at human monoamine transporters (inhibitor at DAT/NET; substrate at hSERT), whereas in rodent models it functions exclusively as an uptake inhibitor [2]. Across all compounds tested, SERT inhibitory potencies were at least 10-fold weaker at human SERT compared to rat SERT [1].

Species differences Serotonin transporter Hybrid ligands

Behavioral Pharmacology: Locomotor Stimulation and Abuse Liability vs. Methamphetamine and Cocaine

In a systematic rodent behavioral pharmacology study, acute prolintane (10 and 20 mg/kg, IP) increased locomotor activity in mice but to a lesser degree than methamphetamine (positive control) [1]. In drug discrimination testing, cumulative doses of prolintane partially elicited cocaine-appropriate lever responses at 38.57% (at doses up to 10 mg/kg) in rats [2]. Prolintane produced significant drug-paired place preference at 10 and 20 mg/kg and supported intravenous self-administration (4 mg/kg/infusion) with higher active lever responses relative to inactive lever [1].

Locomotor activity Abuse potential Conditioned place preference

Enantiomer-Specific Metabolism: Quantitative Differences in Metabolite Profiles

R-(+)-prolintane and S-(-)-prolintane, synthesized from optically active phenylalanine, exhibit differential metabolic fates [1]. When racemic prolintane was administered to Asian and European volunteers, the metabolism of the enantiomers differed primarily in the quantitative amounts of metabolites excreted in 24-hour urine, as determined by gas-liquid chromatography mass spectroscopy using synthetic reference compounds [2].

Enantioselective metabolism Pharmacokinetics Chiral pharmacology

Structural Differentiation: β-Keto Modification and Abuse Liability

α-PVP (α-pyrrolidinovalerophenone), also known as β-keto-prolintane, is the direct β-keto analog of prolintane [1]. The introduction of the β-keto group dramatically alters DAT inhibition potency: in structure-activity studies of α-PVP analogs, DAT uptake inhibition potencies varied over a >1500-fold range depending on substitution pattern [2]. α-PVP is classified as a Schedule I controlled substance in the United States due to its high abuse potential, whereas prolintane remains a less stringently scheduled research compound in many jurisdictions [1].

Structural analogs Synthetic cathinones Structure-activity relationship

Sleep Architecture Effects: REM Sleep Reduction vs. Methylphenidate

In a double-blind clinical study using electroencephalography, prolintane produced no changes in sleep latencies or in slow wave sleep (SWS) parameters, while both prolintane and methylphenidate reduced the duration of REM sleep [1]. The higher dose of each drug reduced the percentage of REM sleep. Notably, methylphenidate additionally reduced total sleep time (TST), an effect not observed with prolintane [1].

Sleep pharmacology REM sleep Electroencephalography

High-Value Application Scenarios for Prolintane Hydrochloride Based on Quantitative Differentiation Evidence


Monoamine Transporter Selectivity Studies: DAT/NET-Predominant Pharmacology

Investigators studying dopaminergic vs. serotonergic contributions to stimulant effects should select prolintane hydrochloride for its ≥10-fold DAT/NET selectivity over SERT [1]. This selectivity profile enables cleaner pharmacological dissection of dopaminergic pathways compared to methyl-substituted prolintane analogs, which exhibit reduced DAT/SERT ratios and mixed transporter activity [1]. Applications include: in vitro transporter binding assays requiring a DAT/NET-predominant NDRI reference; behavioral studies correlating DAT occupancy with locomotor outcomes; and comparative pharmacology experiments distinguishing pure NDRI effects from mixed DAT/SERT inhibition.

Species-Specific Transporter Pharmacology: Human vs. Rodent Model Validation

Prolintane hydrochloride serves as a critical tool for validating species differences in monoamine transporter pharmacology. The compound's hybrid activity—acting as a DAT/NET uptake inhibitor while functioning as a substrate evoking [3H]serotonin efflux at human SERT (but not rat SERT)—provides a defined benchmark for assessing human-to-rodent translatability [2]. Researchers conducting preclinical behavioral or neurochemical studies in rodents should use prolintane as a reference to calibrate expectations for human SERT pharmacology, as rodent models alone fail to capture the compound's serotonergic substrate activity [2].

Abuse Liability Reference Standard: Graded Behavioral Pharmacology Assessment

Prolintane hydrochloride provides a moderate-abuse-liability reference standard for behavioral pharmacology studies, based on its demonstrated profile: locomotor stimulation less than methamphetamine, conditioned place preference at 10-20 mg/kg, intravenous self-administration at 4 mg/kg/infusion, and 38.57% cocaine-appropriate responding in drug discrimination [3]. This graded profile enables: calibration of abuse liability assays requiring a compound with known intermediate reinforcing efficacy; comparative studies of novel psychoactive substances against a well-characterized moderate-liability reference; and investigations into the relationship between DAT/NET inhibition and abuse potential without the confounding variable of pronounced SERT activity.

Forensic Toxicology and Anti-Doping: Enantioselective Metabolite Analysis

Forensic toxicology laboratories and anti-doping testing facilities should procure prolintane hydrochloride as a reference standard for developing enantioselective analytical methods. The differential quantitative metabolite profiles of R-(+)- and S-(-)-prolintane enantiomers in human urine necessitate access to well-characterized racemic material for method validation [4]. Applications include: development of chiral chromatographic methods for distinguishing enantiomeric origin in biological samples; validation of GC-MS or LC-MS/MS protocols for prolintane and oxoprolintane detection; and establishment of reference metabolite libraries for forensic casework interpretation.

Sleep Pharmacology: Dissociating REM Suppression from Total Sleep Time Effects

Prolintane hydrochloride offers unique utility in sleep pharmacology research due to its differential sleep architecture effects compared to methylphenidate. Whereas both compounds suppress REM sleep, methylphenidate additionally reduces total sleep time (TST)—an effect not observed with prolintane [5]. This dissociation enables: mechanistic studies examining whether REM suppression and TST reduction are pharmacologically separable phenomena; validation of electroencephalography-based sleep scoring protocols requiring a REM-suppressing compound that preserves TST; and comparative investigations into the relationship between specific monoamine transporter inhibition profiles and sleep disruption patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolintane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.